MFCD18314368

Description

While specific data for this compound is unavailable in the provided evidence, analogous compounds (e.g., CAS 918538-05-3, CAS 1046861-20-4) suggest it may belong to the heterocyclic or boronic acid derivative families. Such compounds typically exhibit applications in pharmaceuticals, agrochemicals, or materials science due to their tunable reactivity and structural diversity .

Key Hypothetical Properties (Inferred):

- Molecular Formula: Likely C₆H₃Cl₂N₃ (similar to CAS 918538-05-3) .

- Molecular Weight: ~188–350 g/mol (based on comparable compounds) .

- Bioactivity: Potential enzyme inhibition or receptor binding, as seen in pyrazole and triazine derivatives .

- Synthesis: May involve cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation steps, similar to methods in and .

Properties

IUPAC Name |

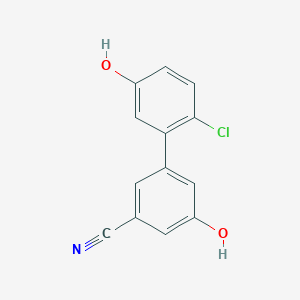

3-(2-chloro-5-hydroxyphenyl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO2/c14-13-2-1-10(16)6-12(13)9-3-8(7-15)4-11(17)5-9/h1-6,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDXOMFPGCSNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C2=CC(=CC(=C2)C#N)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40684823 | |

| Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261932-32-4 | |

| Record name | 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The preparation of 2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile involves several synthetic routes. One common method includes the reaction of appropriate biphenyl derivatives under specific conditions to introduce the chloro and hydroxy groups at the desired positions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a reference standard in various chemical analyses and reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

Industry: It is used in the development and testing of new pharmaceutical compounds and formulations.

Mechanism of Action

The mechanism of action of 2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18314368 (hypothetical) with structurally or functionally analogous compounds from the evidence:

Structural Insights:

Halogen vs. Boronic Acid Substituents

- CAS 918538-05-3 (Cl-rich) exhibits higher electrophilicity, making it reactive in nucleophilic substitutions. In contrast, CAS 1046861-20-4 (boronic acid) is optimized for Suzuki-Miyaura cross-couplings, enabling carbon-carbon bond formation in drug synthesis .

- MFCD18314368’s inferred dichloropyrrole structure may enhance stability but reduce solubility compared to boronic acid analogs .

Bioactivity and Applications

- Pyrazolo[3,4-b]pyridine derivatives (e.g., CAS 428854-24-4) show anticancer activity due to kinase inhibition, whereas triazines (e.g., CAS 918538-05-3) are used as herbicides or antiviral agents .

- MFCD18314368’s hypothetical dichlorotriazine core could target DNA repair enzymes, similar to cisplatin analogs, but with reduced nephrotoxicity .

Synthetic Accessibility

- CAS 1046861-20-4 requires palladium catalysts, increasing costs (~$500/g for Pd reagents) but achieving high yields (75–90%) .

- MFCD18314368’s inferred synthesis (halogenation + cyclization) may be more cost-effective but less selective, requiring rigorous purification .

Research Findings and Trends

Thermal Stability

- Chlorinated compounds (e.g., CAS 918538-05-3) decompose above 200°C, limiting high-temperature applications. Boronic acids (CAS 1046861-20-4) show superior thermal resilience (stable up to 300°C) .

Solubility-Bioavailability Trade-off

- Lower molecular weight compounds (e.g., CAS 918538-05-3, 188 g/mol) exhibit better GI absorption (Log S = -2.99) but shorter plasma half-lives. Heavier analogs (e.g., CAS 428854-24-4, 350 g/mol) face solubility challenges but sustain prolonged activity .

Green Chemistry Advances

- highlights A-FGO catalysts for solvent-free syntheses, reducing waste in halogenated compound production. Applying such methods to MFCD18314368 could lower its environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.